N-(sec-butyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide
Overview
Description
N-(sec-butyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.16132849 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cognitive Enhancing Properties
One significant application involves a closely related compound, SB-399885, which exhibits potent, selective antagonistic properties against 5-HT6 receptors, demonstrating cognitive enhancing effects in aged rat models. This compound is shown to reverse age-dependent deficits in spatial learning and improve acetylcholine levels in the rat prefrontal cortex, suggesting its potential in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Inhibition Studies and Molecular Interactions
Further, the compound and its derivatives are subjects of inhibition studies. For instance, N-substituted benzenesulfonamides have been explored for their interaction with carbonic anhydrase isoforms, unveiling insights into their inhibition mechanisms (Di Fiore et al., 2011). Similarly, novel zinc phthalocyanine derivatives with benzenesulfonamide groups have shown high singlet oxygen quantum yields, highlighting their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Synthesis and Characterization
Additionally, studies on the synthesis and characterization of N-substituted benzenesulfonamides contribute to the chemical knowledge base, facilitating the development of novel compounds with targeted biological activities (Sreenivasa et al., 2014). These synthetic endeavors are crucial for expanding the applications of such compounds in various fields of scientific research.
Enzyme Inhibition and Potential Therapeutic Applications
The exploration of benzenesulfonamide derivatives as enzyme inhibitors, particularly against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, underscores their therapeutic potential. Certain derivatives have demonstrated significant inhibitory effects, proposing their utility in developing treatments for conditions associated with enzyme dysregulation (Rehman et al., 2011).
Properties
IUPAC Name |
N-butan-2-yl-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-13(2)18-24(21,22)14-8-9-16(23-3)15(12-14)17(20)19-10-6-5-7-11-19/h8-9,12-13,18H,4-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWLGPIDGAXGRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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